N-{4-[(4-chlorophenyl)sulfamoyl]phenyl}-2-(4-nitro-1H-pyrazol-1-yl)acetamide
Description
N~1~-{4-[(4-CHLOROANILINO)SULFONYL]PHENYL}-2-(4-NITRO-1H-PYRAZOL-1-YL)ACETAMIDE is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique chemical structure, which includes a chlorinated aniline sulfonyl group, a nitro-substituted pyrazole ring, and an acetamide moiety. The presence of these functional groups imparts distinct chemical and physical properties to the compound, making it a subject of interest in chemical research and industrial applications.
Properties
Molecular Formula |
C17H14ClN5O5S |
|---|---|
Molecular Weight |
435.8 g/mol |
IUPAC Name |
N-[4-[(4-chlorophenyl)sulfamoyl]phenyl]-2-(4-nitropyrazol-1-yl)acetamide |
InChI |
InChI=1S/C17H14ClN5O5S/c18-12-1-3-14(4-2-12)21-29(27,28)16-7-5-13(6-8-16)20-17(24)11-22-10-15(9-19-22)23(25)26/h1-10,21H,11H2,(H,20,24) |
InChI Key |
CPOWGNCVFLRZPO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)CN2C=C(C=N2)[N+](=O)[O-])S(=O)(=O)NC3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-{4-[(4-CHLOROANILINO)SULFONYL]PHENYL}-2-(4-NITRO-1H-PYRAZOL-1-YL)ACETAMIDE typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:
Preparation of 4-chloroaniline: This involves the chlorination of aniline to obtain 4-chloroaniline.
Sulfonylation: The 4-chloroaniline is then reacted with a sulfonyl chloride to introduce the sulfonyl group, forming 4-[(4-chloroanilino)sulfonyl]phenyl.
Formation of the pyrazole ring: The nitro-substituted pyrazole ring is synthesized separately through a series of reactions involving nitration and cyclization.
Coupling reaction: The final step involves coupling the sulfonylated aniline derivative with the nitro-substituted pyrazole ring under appropriate conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N~1~-{4-[(4-CHLOROANILINO)SULFONYL]PHENYL}-2-(4-NITRO-1H-PYRAZOL-1-YL)ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The chlorinated aniline group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO~4~) and chromium trioxide (CrO~3~).
Reduction: Reducing agents such as sodium borohydride (NaBH~4~) and lithium aluminum hydride (LiAlH~4~) are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amino derivative, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
N~1~-{4-[(4-CHLOROANILINO)SULFONYL]PHENYL}-2-(4-NITRO-1H-PYRAZOL-1-YL)ACETAMIDE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: Used in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N1-{4-[(4-CHLOROANILINO)SULFONYL]PHENYL}-2-(4-NITRO-1H-PYRAZOL-1-YL)ACETAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The presence of the nitro and sulfonyl groups allows for specific interactions with biological molecules, influencing pathways involved in cellular processes.
Comparison with Similar Compounds
Similar Compounds
- N-{4-[(4-chloroanilino)sulfonyl]phenyl}-2-(2-oxobenzo[cd]indol-1(2H)-yl)acetamide
- N-(4-((2-chloroanilino)sulfonyl)phenyl)acetamide
Uniqueness
N~1~-{4-[(4-CHLOROANILINO)SULFONYL]PHENYL}-2-(4-NITRO-1H-PYRAZOL-1-YL)ACETAMIDE is unique due to the presence of the nitro-substituted pyrazole ring, which imparts distinct chemical properties and potential biological activities compared to similar compounds. This uniqueness makes it a valuable compound for research and industrial applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
